4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide
Overview
Description
4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexylamino group, a pyridinyl group, and a nitrobenzamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the benzamide structure.
Cyclohexylamination: Introduction of the cyclohexylamino group.
Pyridinylation: Attachment of the pyridinyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and appropriate solvents and temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethanol hydrochloride
- 2-chloro-4-(3-methyl-2-pyridinyl)pyrimidine
- 2H-pyran-4-amine, tetrahydro-4-(3-methyl-2-pyridinyl)
Uniqueness
4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-6-5-11-20-18(13)22-19(24)14-9-10-16(17(12-14)23(25)26)21-15-7-3-2-4-8-15/h5-6,9-12,15,21H,2-4,7-8H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULBURJYAGNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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